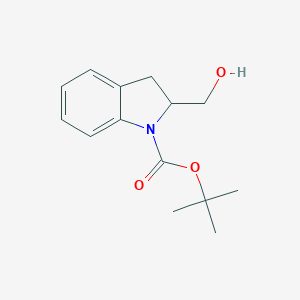

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQNQSCDMKNYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383307 | |

| Record name | tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172647-87-9 | |

| Record name | tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a key building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for its characterization.

Introduction

This compound, bearing the CAS Number 172647-87-9, is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its rigid indoline scaffold, coupled with the reactive hydroxymethyl group and the versatile tert-butoxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of a diverse range of bioactive molecules, including enzyme inhibitors and receptor modulators. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic strategies and for ensuring the purity and stability of resulting compounds.

Chemical Structure and Core Identifiers

The molecular structure of this compound is fundamental to its chemical behavior. The indoline core provides a constrained three-dimensional framework, while the hydroxymethyl group offers a primary site for further functionalization. The Boc group serves to protect the indoline nitrogen, enhancing its stability and solubility in organic solvents.

Molecular Formula: C₁₄H₁₉NO₃[1]

CAS Number: 172647-87-9[1]

Synonyms: 2-(Hydroxymethyl)indoline, N-BOC protected; (tert-Butyl) 2-(hydroxymethyl)indoline-1-carboxylate; N-TERT-BUTOXYCARBONYL-2-HYDROXYMETHYL-2,3-DIHYDRO(1H)INDOLE[1]

Caption: Chemical structure of this compound.

Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental findings for a closely related compound, other values are predicted based on its chemical structure.

| Property | Value | Source/Method |

| Molecular Weight | 249.31 g/mol | Calculated |

| Appearance | Yellow Oil | Experimental |

| Melting Point | Not Applicable (Liquid at RT) | Experimental |

| Boiling Point | > 200 °C (Predicted) | Estimation based on similar compounds |

| Solubility | Soluble in ethyl acetate, hexanes, and other common organic solvents. Insoluble in water. | Experimental |

| Storage | Store in a cool, dry place, away from incompatible substances. Keep container tightly closed. | General recommendation for similar compounds[2] |

Detailed Spectral Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral data for this compound. The provided data is based on experimental findings for a closely related compound and serves as a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (500 MHz, CDCl₃):

-

δ 3.87 – 3.78 (m, 1H): This multiplet corresponds to the proton on the chiral carbon (C2) of the indoline ring.

-

δ 3.73 – 3.63 (m, 2H): This multiplet is assigned to the two protons of the hydroxymethyl group (-CH₂OH).

-

δ 3.40 – 3.26 (m, 2H): This multiplet represents the two protons on the C3 carbon of the indoline ring.

-

δ 1.99 – 1.73 (m, 4H): These multiplets arise from the protons on the aromatic ring of the indoline core.

-

δ 1.46 (s, 9H): The sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group.

¹³C NMR (126 MHz, CDCl₃):

-

δ 155.0: Carbonyl carbon of the Boc group.

-

δ 79.3: Quaternary carbon of the tert-butyl group.

-

δ 62.8: Carbon of the hydroxymethyl group (-CH₂OH).

-

δ 56.9: Chiral carbon (C2) of the indoline ring.

-

δ 46.4: Carbon at the C7a position of the indoline ring.

-

δ 31.0, 30.6, 29.3: Carbons of the aromatic part of the indoline ring.

-

δ 28.7: Methyl carbons of the tert-butyl group.

-

δ 23.6: Carbon at the C3 position of the indoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded as a thin film.

-

νmax 3428 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

νmax 2971, 2872 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

νmax 1692 cm⁻¹ (strong): C=O stretching vibration of the carbamate (Boc group).

-

νmax 1478, 1457 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

νmax 1397, 1366 cm⁻¹: C-H bending vibrations of the tert-butyl group.

-

νmax 1251, 1169 cm⁻¹: C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

-

m/z (ESI-TOF) calculated for C₁₄H₁₉NNaO₃ [M+Na]⁺: 272.1257; found: 272.1254 (for a closely related compound).[3]

-

Predicted Fragmentation: The primary fragmentation pathway would involve the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion.

Methodologies for Physicochemical Characterization

The following section outlines the standard experimental protocols for determining the key physicochemical properties of this compound.

Determination of Physical State and Melting Point

Rationale: The physical state at room temperature and the melting point are fundamental properties that indicate the purity of a crystalline solid. For amorphous solids or oils, the melting point is not a sharp, defined temperature.

Protocol:

-

Visual Inspection: Observe the sample at room temperature (20-25 °C) to determine its physical state (e.g., crystalline solid, amorphous powder, oil).

-

Melting Point Determination (for solids):

-

Place a small amount of the finely powdered sample into a capillary tube, sealed at one end.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Caption: Workflow for melting point determination.

Solubility Assessment

Rationale: Understanding the solubility profile of a compound is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Qualitative Assessment:

-

To approximately 1 mg of the compound in a small test tube, add the selected solvent dropwise with agitation.

-

Observe if the compound dissolves completely.

-

Categorize the solubility as soluble, partially soluble, or insoluble.

-

-

Quantitative Assessment (Optional):

-

Prepare a saturated solution of the compound in a specific solvent at a defined temperature.

-

Determine the concentration of the solute in the saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Safety, Storage, and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Protect from moisture and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By integrating experimental data, predicted properties, and standardized methodologies, this document serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate. The insights provided herein are intended to facilitate its effective use in the development of novel therapeutics and other advanced materials.

References

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and its role as a key intermediate in the development of various pharmaceutical compounds. While specific, detailed experimental protocols for its synthesis and direct involvement in signaling pathways are not extensively documented in publicly available literature, this guide consolidates available information on related compounds and general synthetic methodologies to provide a foundational understanding for researchers.

Chemical Identity and Properties

This compound, also known as N-Boc-2-(hydroxymethyl)indoline, is a key synthetic intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its stability and solubility, facilitating a variety of synthetic transformations. The hydroxymethyl group at the 2-position serves as a versatile handle for further functionalization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 172647-87-9 | [1] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | Calculated |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Synthesis and Manufacturing

Logical Synthesis Pathway

The synthesis of this compound can be envisioned through the following logical steps. This pathway is a hypothetical representation based on common organic synthesis reactions.

Caption: A logical two-step synthesis pathway for the target compound.

Experimental Considerations (General Protocol)

A general procedure for the synthesis would likely involve the following steps:

-

Boc Protection of Indoline-2-carboxylic Acid: Indoline-2-carboxylic acid would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A base (e.g., triethylamine or diisopropylethylamine) would be added, followed by the addition of di-tert-butyl dicarbonate (Boc)₂O. The reaction would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Reduction of the Carboxylic Acid: The resulting N-Boc protected indoline-2-carboxylic acid would then be reduced. A common method for the reduction of a carboxylic acid to an alcohol is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., tetrahydrofuran) at reduced temperatures (e.g., 0 °C to room temperature). Alternatively, a borane reagent such as borane-tetrahydrofuran complex (BH₃·THF) could be employed.

-

Work-up and Purification: Following the reduction, the reaction would be carefully quenched (e.g., with water and a basic solution for LiAlH₄). The product would then be extracted into an organic solvent. The combined organic layers would be washed, dried, and concentrated under reduced pressure. The crude product would likely be purified by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Discovery

Indoline and its derivatives are prevalent scaffolds in a multitude of biologically active compounds. The subject molecule, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The indoline core is a key feature in compounds investigated for a range of biological activities, including but not limited to:

-

Antitumor Agents: Derivatives of 2-indolinone have been synthesized and evaluated for their potential as antitumor agents, with some showing inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2).[2]

-

Antioxidant and Anti-inflammatory Agents: Various indoline derivatives have demonstrated potent antioxidant and anti-inflammatory properties.[3]

-

Antimicrobial and Antiviral Agents: The indole nucleus, closely related to indoline, is a core component of many compounds with antimicrobial and antiviral activities.[4]

The utility of this compound in these contexts lies in its ability to be readily modified at the C2 position via its hydroxymethyl group, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Workflow for Utilization in Drug Discovery

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: A workflow illustrating the use of the title compound in drug discovery.

Spectroscopic Data

Conclusion

This compound is a strategically important synthetic intermediate for the development of novel indoline-based compounds. While detailed experimental protocols and direct biological studies on this specific molecule are sparse in the public domain, its value as a versatile building block is evident from the broad spectrum of biological activities reported for the indoline scaffold. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound in the synthesis of new therapeutic agents. Further research into the synthesis and applications of this molecule is warranted to fully exploit its synthetic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document outlines the expected solubility based on structural analogs and provides detailed experimental protocols for its determination.

Predicted Solubility Profile

This compound features a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a polar hydroxymethyl group attached to the indoline core. This combination of polar and non-polar functionalities dictates its solubility in organic solvents.

Based on data from structurally related N-Boc protected indole compounds, this compound is anticipated to be soluble in chlorinated solvents. For instance, similar compounds such as 3-(hydroxymethyl)-1H-indole, N-BOC protected, and Indole, N-BOC protected are known to be soluble in chloroform and dichloromethane. The presence of the hydroxymethyl group may also confer some solubility in polar aprotic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values empirically. The following table is provided as a template for recording experimental findings.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Dichloromethane | |||

| Chloroform | |||

| Tetrahydrofuran | |||

| Ethyl Acetate | |||

| Acetone | |||

| Acetonitrile | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Toluene | |||

| Heptane |

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Determination

Objective: To rapidly assess the solubility of the compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., as listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials with caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a scintillation vial containing a known volume of the solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration of the saturated solution to determine the solubility in mg/mL or other desired units.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate structural formula and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, stereochemistry, and available technical data for tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate. This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex molecules with potential therapeutic applications.

Structural Formula and Chemical Identity

This compound is a heterocyclic organic compound featuring an indoline core. The nitrogen atom of the indoline ring is protected by a tert-butyloxycarbonyl (Boc) group, and a hydroxymethyl group is attached at the 2-position.

Structural Formula:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 172647-87-9 |

| Chemical Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.30 g/mol |

| Synonyms | N-Boc-2-(hydroxymethyl)indoline, 2-(Hydroxymethyl)indoline, N-Boc protected |

Stereochemistry

The carbon atom at the 2-position of the indoline ring is a chiral center. Therefore, this compound can exist as two enantiomers: (S)-tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate and (R)-tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate.

The specific stereochemistry of a given sample is crucial as it can significantly influence its biological activity and interaction with chiral biological targets such as enzymes and receptors. The synthesis of enantiomerically pure forms of this compound is therefore of significant interest in drug discovery. While general methods for the asymmetric synthesis of 2-substituted indolines exist, specific, detailed protocols for the individual enantiomers of this compound are not widely reported in publicly available literature. The stereochemical outcome of a synthesis will depend on the starting materials and the catalysts used.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes available data, which is primarily based on information for structurally related indole derivatives. Researchers should consider these as estimated values and are encouraged to determine them experimentally for their specific applications.

| Property | Value (Estimated) | Notes |

| Appearance | Likely a solid or oil | Based on similar N-Boc protected indolines. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). | Expected behavior for a Boc-protected amine. |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Experimental Protocols

A general synthetic approach to this compound involves the protection of the indoline nitrogen with a Boc group, followed by or preceded by the introduction of the hydroxymethyl group at the 2-position. The synthesis of specific enantiomers typically requires chiral starting materials or the use of asymmetric catalysis.

General Workflow for Synthesis:

The following diagram outlines a generalized workflow for the synthesis of a chiral 2-substituted indoline, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of a chiral 2-substituted indoline.

Role in Drug Development and Signaling Pathways

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The hydroxymethyl group at the 2-position of this compound serves as a versatile handle for further chemical modifications, allowing for the construction of diverse libraries of compounds for drug screening.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are often designed to target specific biological pathways implicated in disease. The general logical relationship for its use in drug discovery is depicted below.

Caption: Logical workflow for the use of the title compound in drug discovery.

Indole derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in metabolic pathways. The specific biological activity of any derivative of this compound would be determined by the nature of the chemical modifications introduced.

Conclusion

This compound is a chiral building block with significant potential in the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is sparse, its structural features make it an attractive starting point for the development of new indoline-based drug candidates. Further research is warranted to fully characterize its physicochemical properties, develop robust stereoselective synthetic routes, and explore the biological activities of its derivatives.

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activities of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many variations, derivatives of tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate have emerged as a promising class of molecules with significant potential in drug discovery, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on their cytotoxic activities against cancer cell lines.

Anticancer Activity: A Quantitative Overview

Derivatives of (S)-tert-butyl 2-(hydroxymethyl)indoline-1-carboxylate have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The primary modification involves the hydroxymethyl group at the 2-position, which serves as a versatile handle for the introduction of various pharmacophores, often through the formation of urea and thiourea linkages. The in vitro cytotoxicity of these compounds is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) colorimetric assays, which measure cell viability after a specified period of drug exposure.

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the IC50 values for a selection of 2-substituted indoline derivatives, showcasing their activity against various cancer cell lines.

Table 1: Cytotoxic Activity of 2-Substituted Indoline Urea Analogues

| Compound | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| 1a | Phenyl | >100 | >100 | >100 |

| 1b | 4-Fluorophenyl | 85.3 | 92.1 | 78.5 |

| 1c | 4-Chlorophenyl | 76.4 | 88.2 | 69.3 |

| 1d | 4-Bromophenyl | 65.1 | 72.5 | 58.9 |

| 1e | 4-Nitrophenyl | 42.7 | 55.3 | 39.8 |

Data presented is a representative summary from published literature. Actual values may vary based on experimental conditions.

Table 2: Cytotoxic Activity of 2-Substituted Indoline Thiourea Analogues

| Compound | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| 2a | Phenyl | 92.5 | >100 | 85.1 |

| 2b | 4-Fluorophenyl | 78.9 | 85.4 | 72.3 |

| 2c | 4-Chlorophenyl | 68.2 | 79.1 | 61.7 |

| 2d | 4-Bromophenyl | 55.7 | 65.3 | 49.2 |

| 2e | 4-Nitrophenyl | 35.1 | 48.6 | 32.4 |

Data presented is a representative summary from published literature. Actual values may vary based on experimental conditions.

Experimental Protocols: A Closer Look at the Methodology

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer agents. The following provides a detailed methodology for the MTT assay, a commonly used protocol.

MTT Cytotoxicity Assay Protocol

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ cells per well in 100 µL of appropriate growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of dilutions are prepared from the stock solutions in the growth medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells receive medium with DMSO at the same concentration used for the test compounds.

-

Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO or an isopropanol-HCl solution, is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Path to Discovery and Action

To better understand the workflow from synthesis to biological evaluation and the potential mechanisms of action, the following diagrams are provided.

Caption: Synthetic and evaluation workflow for indoline derivatives.

Caption: Potential mechanism of action via PI3K/Akt/mTOR pathway.

Discussion and Future Directions

The cytotoxic data reveals that the nature of the substituent on the aryl ring of the urea or thiourea moiety significantly influences the anticancer activity. Generally, electron-withdrawing groups, such as nitro and halo groups, tend to enhance the cytotoxic potency. Thiourea derivatives often exhibit slightly better activity compared to their urea counterparts.

While the exact mechanism of action for these specific this compound derivatives is still under investigation, the broader class of indole and indoline compounds has been shown to interfere with key cellular processes. One of the most implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway by the indoline derivatives could lead to the induction of apoptosis and a reduction in tumor cell proliferation. Other potential mechanisms for indoline-based compounds include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase.

The promising in vitro activity of these derivatives warrants further investigation. Future studies should focus on elucidating the precise molecular targets and mechanisms of action. Lead compounds with potent and selective activity should be advanced into in vivo animal models to evaluate their efficacy and safety profiles. Furthermore, structure-activity relationship (SAR) studies can be expanded to optimize the scaffold for improved potency and drug-like properties. The versatility of the this compound core provides a rich platform for the development of novel and effective anticancer therapeutics.

The Pivotal Role of the Boc Protecting Group in Indoline-2-Carboxylate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indoline-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory, anti-cancer, and anti-tubercular agents. The synthesis of complex molecules derived from this scaffold necessitates precise control over the reactivity of the indoline nitrogen. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool in this regard, offering stability, enhanced solubility, and reliable, mild conditions for its introduction and removal. This technical guide provides a comprehensive overview of the role of the Boc protecting group in the synthesis of indoline-2-carboxylate derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic pathways.

The Strategic Importance of the Boc Group in Indoline Chemistry

The Boc group serves several critical functions in the synthesis of indoline-2-carboxylate derivatives:

-

Nitrogen Protection: The primary role of the Boc group is to prevent unwanted side reactions at the nucleophilic indoline nitrogen during subsequent synthetic transformations, such as esterification, amidation, or alkylation at other positions of the molecule.

-

Enhanced Solubility and Stability: The introduction of the lipophilic Boc group often improves the solubility of indoline intermediates in common organic solvents and enhances their stability, facilitating handling and purification.[1]

-

Directing Group: In some instances, the Boc group can influence the stereochemical outcome of reactions at adjacent positions.

-

Compatibility: The Boc group is stable under a wide range of reaction conditions, yet can be selectively removed under mild acidic conditions, ensuring orthogonality with other protecting groups.[2]

Synthesis and Deprotection of N-Boc-Indoline-2-Carboxylic Acid

The synthesis of N-Boc-indoline-2-carboxylic acid is a cornerstone of many synthetic routes. The following sections detail the key steps of protection, deprotection, and subsequent transformations, supported by experimental data and protocols.

Boc Protection of Indoline-2-Carboxylic Acid

The introduction of the Boc group is typically achieved by reacting indoline-2-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Experimental Protocol: Boc Protection of Indoline-2-Carboxylic Acid

-

Reagents: Indoline-2-carboxylic acid, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N) or sodium hydroxide (NaOH), and a suitable solvent such as a mixture of water and dioxane or tetrahydrofuran (THF).[3]

-

Procedure:

-

Dissolve the indoline-2-carboxylic acid in a 1:2 mixture of water and dioxane.

-

Add triethylamine (2 equivalents) and di-tert-butyl dicarbonate (2 equivalents).

-

Stir the reaction mixture at room temperature for 72 hours.

-

Reduce the solvent volume in vacuo.

-

Acidify the residue with 3 M aqueous HCl.

-

The resulting precipitate is filtered, washed with water, and dried to yield N-Boc-indoline-2-carboxylic acid.[3]

-

Quantitative Data for Boc Protection

| Starting Material | Base | Solvent | Yield | Reference |

| 4-aminophenylacetic acid | Et₃N | water:dioxane (1:2) | 84% | [3] |

Deprotection of N-Boc-Indoline-2-Carboxylic Acid

The removal of the Boc group is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Experimental Protocol: TFA-Mediated Boc Deprotection

-

Reagents: N-Boc-indoline-2-carboxylic acid derivative, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc protected substrate in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v).[4]

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected indoline salt.[4][5]

-

Alternative Deprotection Methods

For substrates sensitive to strong acids, milder deprotection methods have been developed.

| Reagent | Solvent | Conditions | Notes |

| 4M HCl in Dioxane | Dioxane | Room temperature, 1-4 hours | Product often precipitates as the hydrochloride salt.[4] |

| Oxalyl chloride | Methanol | Room temperature, 1-4 hours | A mild method for selective deprotection.[6] |

| Zinc Bromide | Dichloromethane | Stir at room temperature | Suitable for acid-sensitive substrates.[4] |

Key Synthetic Transformations of N-Boc-Indoline-2-Carboxylate

The N-Boc-protected indoline-2-carboxylate is a versatile intermediate for a variety of synthetic transformations, including amide bond formation and catalytic hydrogenation.

Amide Coupling Reactions

N-Boc-indoline-2-carboxylic acid can be readily coupled with a wide range of amines to form the corresponding amides using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling using HATU

-

Reagents: N-Boc-indoline-2-carboxylic acid, desired amine, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-indoline-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) and stir for 5 minutes at room temperature.

-

Add HATU (1.0-1.2 equivalents) and stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.0-1.1 equivalents) to the reaction mixture.

-

Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[1]

-

Catalytic Hydrogenation

The indoline ring of N-Boc-indole derivatives can be reduced to the corresponding indoline via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of N-Boc-Indole

-

Reagents: N-Boc-indole derivative, 10% Palladium on carbon (Pd/C), polymethylhydrosiloxane (PMHS) as the reducing agent, and a suitable solvent.

-

Procedure:

-

Dissolve the N-Boc-indole in the chosen solvent.

-

Add 10% Pd/C catalyst.

-

Add polymethylhydrosiloxane.

-

Stir the reaction at room temperature.

-

Monitor the reaction until completion.

-

Filter the catalyst and concentrate the filtrate to obtain the N-Boc-indoline.

-

Asymmetric Synthesis of Indoline-2-Carboxylates

Enantiomerically pure indoline-2-carboxylic acid derivatives are often required for pharmaceutical applications. The Boc group plays a crucial role in strategies for asymmetric synthesis, such as enzymatic resolution.

Enzymatic Hydrolysis for Enantiomeric Resolution

An efficient method for obtaining both enantiomers of N-Boc-indoline-2-carboxylic esters involves the enantioselective hydrolysis of the racemic methyl ester catalyzed by an immobilized lipase.

Quantitative Data for Enzymatic Resolution

| Substrate | Enzyme | Conversion | (S)-Carboxylic Acid ee | (R)-Ester ee | E value | Reference |

| N-Boc-indoline-2-carboxylic acid methyl ester | Immobilized Candida antarctica lipase (Chirazyme L-2) | 49.9% | >99.9% | 99.6% | >1000 | [7] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving the Boc protecting group in indoline-2-carboxylate chemistry.

Caption: Boc Protection and Deprotection Cycle.

Caption: Amide Coupling of N-Boc-Indoline-2-carboxylic acid.

Caption: General Synthetic Workflow.

Conclusion

The Boc protecting group is a cornerstone of modern synthetic strategies targeting complex indoline-2-carboxylate derivatives. Its reliability, ease of use, and compatibility with a wide range of reaction conditions make it an invaluable tool for researchers in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the successful synthesis and manipulation of this important class of molecules. As the demand for novel indoline-based therapeutics continues to grow, the strategic application of the Boc protecting group will undoubtedly remain a key element in the synthetic chemist's arsenal.

References

- 1. benchchem.com [benchchem.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Navigating the Synthesis and Application of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indoline scaffold, coupled with a reactive hydroxymethyl group and a protecting tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, drawing from available literature and analogous chemical principles.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in organic solvents like CH₂Cl₂, EtOAc, MeOH |

| ¹H NMR (CDCl₃, ppm) | δ 7.0-7.5 (m, 4H, Ar-H), 4.5-4.8 (m, 1H, CH), 3.6-3.9 (m, 2H, CH₂OH), 3.0-3.4 (m, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 155-157 (C=O), 140-142 (Ar-C), 124-128 (Ar-CH), 115-117 (Ar-C), 80-82 (C(CH₃)₃), 65-68 (CH₂OH), 60-63 (CH), 45-48 (CH₂), 28.5 (C(CH₃)₃) |

| IR (cm⁻¹) | ~3400 (O-H), ~2975 (C-H), ~1690 (C=O, carbamate), ~1600, ~1480 (C=C, aromatic) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available indole-2-carboxylic acid. The general synthetic workflow involves reduction of the carboxylic acid, followed by N-Boc protection and reduction of the indole ring to an indoline.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Reduction of Indole-2-carboxylic Acid to (1H-indol-2-yl)methanol

-

Materials: Indole-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, 1 M HCl, Saturated NaCl solution, Anhydrous MgSO₄.

-

Procedure:

-

A solution of indole-2-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by the sequential dropwise addition of water, 15% NaOH solution, and water.

-

The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with saturated NaCl solution, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield (1H-indol-2-yl)methanol.

-

Step 2: N-Boc Protection of (1H-indol-2-yl)methanol

-

Materials: (1H-indol-2-yl)methanol, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂), Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄.

-

Procedure:

-

To a solution of (1H-indol-2-yl)methanol in CH₂Cl₂ are added triethylamine and (Boc)₂O at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched with saturated NaHCO₃ solution, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate.

-

Step 3: Reduction of the Indole Ring to Indoline

-

Materials: tert-Butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate, Magnesium turnings (Mg), Methanol (MeOH).

-

Procedure:

-

To a solution of tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate in methanol, magnesium turnings are added in portions at room temperature.

-

The reaction mixture is stirred vigorously for 2-4 hours.

-

The reaction is quenched by the addition of water and filtered.

-

The filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound.

-

Synthetic Workflow Diagram

An In-depth Technical Guide to tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the synthetic pathways, key experimental protocols, and the role of this molecule as a chiral intermediate in the development of therapeutic agents. Quantitative data is summarized for clarity, and logical workflows are presented through diagrams to facilitate understanding and practical application in a research and development setting.

Introduction

This compound, a chiral heterocyclic compound, has emerged as a significant intermediate in the synthesis of complex pharmaceutical agents. The indoline scaffold is a common motif in a wide array of biologically active natural products and synthetic drugs. The presence of a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a primary alcohol at the 2-position makes this molecule a versatile synthon for asymmetric synthesis and further functionalization. The Boc protecting group enhances stability and solubility, facilitating controlled reactions in subsequent synthetic steps. This guide explores the discovery, synthesis, and key applications of this important molecule.

Discovery and History

The specific discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader development of chiral building blocks for asymmetric synthesis in the late 20th and early 21st centuries. Its importance grew with the increasing demand for enantiomerically pure compounds in drug development. The synthesis of chiral indolines and their derivatives has been a subject of intense research, leading to various methods for their preparation. The primary route to this compound involves the reduction of the corresponding carboxylic acid or its ester, which in turn is derived from indoline-2-carboxylic acid.

Synthetic Methodologies

The synthesis of this compound typically involves a two-step process: the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid or ester at the 2-position. The starting material, indoline-2-carboxylic acid, can be obtained commercially as a racemic mixture or in enantiomerically pure forms.

N-Boc Protection of Indoline-2-carboxylic Acid

The protection of the secondary amine of indoline-2-carboxylic acid is a crucial first step to prevent unwanted side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc)₂O is the most common reagent for this transformation, typically carried out in the presence of a base.

Experimental Protocol: N-Boc Protection of Indoline-2-carboxylic Acid

-

Materials:

-

Indoline-2-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve indoline-2-carboxylic acid and sodium hydroxide in a mixture of dioxane and water.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-indoline-2-carboxylic acid.

-

Reduction of N-Boc-indoline-2-carboxylic Acid

The carboxylic acid moiety of N-Boc-indoline-2-carboxylic acid can be reduced to the corresponding primary alcohol using a suitable reducing agent. Lithium aluminium hydride (LiAlH₄) or borane complexes are commonly employed for this transformation.

Experimental Protocol: Reduction to this compound

-

Materials:

-

N-Boc-indoline-2-carboxylic acid

-

Lithium aluminium hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide (aq. solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure (using LiAlH₄):

-

Suspend lithium aluminium hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

-

Add a solution of N-Boc-indoline-2-carboxylic acid in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting slurry and wash the solid with ethyl acetate.

-

Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate |

| CAS Number | 172647-87-9 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.5 (m, 4H, Ar-H), ~5.0 (br s, 1H, CH), ~4.2-4.4 (m, 2H, CH₂O), ~3.1-3.4 (m, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~155 (C=O), ~140, ~128, ~125, ~123 (Ar-C), ~81 (C(CH₃)₃), ~65 (CH₂O), ~60 (CH), ~30 (CH₂), ~28 (C(CH₃)₃) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Mandatory Visualizations

Diagram 1: General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Diagram 2: Role in Asymmetric Synthesis

Caption: Role as a chiral building block in the synthesis of complex molecules.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The chiral center at the 2-position is often crucial for the biological activity of the final molecule. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration. This building block has been utilized in the development of inhibitors of various enzymes and modulators of receptors implicated in a range of diseases.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its straightforward preparation from readily available starting materials and the presence of orthogonal protecting groups make it an attractive intermediate for the synthesis of complex, enantiomerically pure molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important synthetic tool.

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the hazardous properties, safe handling procedures, and emergency protocols, alongside relevant physicochemical data and a detailed experimental protocol for its synthesis.

Executive Summary

This compound is a valuable building block in medicinal chemistry, recognized for its role in the synthesis of various bioactive molecules. While it offers significant utility, it is imperative to handle this compound with appropriate safety precautions due to its potential health hazards. This guide summarizes the known safety data, provides detailed handling and storage procedures, and includes a robust synthesis protocol to ensure its safe and effective use in a laboratory setting.

Safety and Hazard Information

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

Signal Word: Warning

Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements

Prevention:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and other organic solvents |

| CAS Number | 172647-87-9 |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the reduction of N-Boc-indoline-2-carboxylic acid. This method is noted for its efficiency and high yields.[1]

Materials and Equipment

-

N-Boc-indoline-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Activation of the Carboxylic Acid: In a round-bottom flask, dissolve N-Boc-indoline-2-carboxylic acid (1 equivalent) in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until the evolution of CO₂ ceases, indicating the formation of the acyl-imidazole intermediate.

-

Reduction to the Alcohol: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in water. Add the NaBH₄ solution to the reaction mixture in one portion. Stir the resulting solution vigorously for 30 minutes at 0 °C.

-

Work-up and Extraction: Quench the reaction by the slow addition of 1N HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

Experimental Workflow

Biological Activity and Applications

Derivatives of this compound are being investigated for their potential in treating pathological conditions associated with chronic inflammation.[2] Furthermore, some tert-butyl-pyrrolidine-1-carboxylic ester derivatives have demonstrated selective cytotoxicity against cancer cell lines, suggesting a potential avenue for future research with this compound.[3] The pro-apoptotic activities of these related compounds appear to be mediated by reactive oxygen species (ROS), leading to oxidative damage in cancer cells.[3]

Potential Signaling Pathway Involvement

Based on the activity of related compounds, this compound could potentially modulate inflammatory and apoptotic signaling pathways.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is 2-8°C.

Emergency Procedures

In case of skin contact:

-

Immediately wash off with plenty of soap and water.

-

Remove contaminated clothing.

-

If skin irritation persists, seek medical attention.

In case of eye contact:

-

Rinse cautiously with water for several minutes.

-

Remove contact lenses if present and easy to do. Continue rinsing.

-

If eye irritation persists, get medical advice/attention.

If swallowed:

-

Rinse mouth with water.

-

Do NOT induce vomiting.

-

Call a POISON CENTER or doctor/physician immediately.

In case of inhalation:

-

Move the person into fresh air.

-

If not breathing, give artificial respiration.

-

Consult a physician.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery. Adherence to the safety precautions and handling procedures outlined in this guide is essential for its safe use in the laboratory. Further research is warranted to fully elucidate its biological activities and mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a versatile building block in organic synthesis and medicinal chemistry. The protocols herein describe a two-step synthetic sequence to introduce a valuable azide functionality, opening avenues for further molecular diversification.

Introduction

This compound is a chiral indoline derivative that serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its stability and solubility in organic solvents, while the primary hydroxyl group at the 2-position provides a handle for a variety of chemical transformations. This allows for the stereospecific introduction of different functional groups, making it a key component in the synthesis of chiral indolines and related pharmacologically active molecules.[1]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Safety Precautions:

This compound should be handled in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][3]

Experimental Protocols

The following protocols describe a two-step synthetic sequence starting from this compound:

-

Mesylation of the primary alcohol: Activation of the hydroxyl group by conversion to a mesylate, a good leaving group.

-

Nucleophilic substitution with sodium azide: Introduction of the azide functionality, which can be further elaborated, for example, via click chemistry or reduction to a primary amine.

Protocol 1: Synthesis of tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate

This protocol details the conversion of the primary alcohol in this compound to its corresponding mesylate. This transformation activates the hydroxyl group, making it an excellent leaving group for subsequent nucleophilic substitution reactions.[4]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) (1.5 eq) to the cooled solution.

-

Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture via a dropping funnel over 10-15 minutes, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate.

Expected Yield: 85-95%

Protocol 2: Synthesis of tert-Butyl 2-(azidomethyl)-1-indolinecarboxylate

This protocol describes the nucleophilic substitution of the mesylate group with an azide ion. The resulting azido-indoline derivative is a versatile intermediate for further chemical modifications.

Materials:

-

tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium azide (NaN₃)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar.

-

Add sodium azide (NaN₃) (2.0 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (EtOAc).

-

Wash the organic mixture with deionized water (3 x) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure tert-Butyl 2-(azidomethyl)-1-indolinecarboxylate.

Expected Yield: 75-90%

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis.

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |

| 1 | tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate | This compound | Mesyl chloride, Triethylamine | Dichloromethane | 1-2 | 0 | 85-95 | >95 |

| 2 | tert-Butyl 2-(azidomethyl)-1-indolinecarboxylate | tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate | Sodium azide | DMF | 4-6 | 60-70 | 75-90 | >95 |

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from this compound to tert-Butyl 2-(azidomethyl)-1-indolinecarboxylate.

Caption: Synthetic pathway for the conversion of this compound.

Conclusion

The protocols outlined in these application notes provide a reliable method for the functionalization of this compound. The conversion of the primary alcohol to an azide via a mesylate intermediate is a robust and high-yielding two-step process. The resulting azido-indoline is a versatile building block that can be used in a variety of subsequent reactions, making it a valuable tool for researchers in drug discovery and organic synthesis.

References

- 1. Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is a valuable heterocyclic building block for peptide synthesis, particularly in the design of peptidomimetics and peptide-drug conjugates. As a conformationally constrained analog of proline, its incorporation into a peptide backbone can induce specific secondary structures, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation. The Boc (tert-butyloxycarbonyl) protecting group on the indoline nitrogen makes it compatible with standard Boc-based solid-phase peptide synthesis (SPPS) methodologies. The hydroxymethyl group at the 2-position offers a site for further functionalization or can serve as a stable side chain influencing the peptide's overall conformation and binding properties.

These application notes provide an overview of the utility of this compound in peptide synthesis and detailed protocols for its incorporation into peptide chains.

Key Applications

-

Peptidomimetic Design: The rigid indoline scaffold serves to mimic peptide secondary structures, which can lead to enhanced binding affinity and selectivity for biological targets.

-

Metabolic Stability: The non-natural amino acid structure can confer resistance to cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptide.

-

Drug Conjugation: The hydroxymethyl group can be a potential attachment point for small molecule drugs, fluorophores, or other moieties, although this typically requires further chemical modification.

Data Presentation: Comparative Coupling Efficiency

While specific quantitative data for this compound is not extensively available in the literature, the following data for the closely related and structurally similar Boc-L-indoline-2-carboxylic acid provides a strong indication of expected coupling efficiencies. The steric hindrance of the indoline core is the primary challenge in achieving high coupling yields. The choice of coupling reagent is therefore critical.

| Coupling Reagent/Method | Activating Additive | Base | Solvent | Typical Yield (%)* | Key Considerations |

| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Standard for SPPS, fast activation. May require double coupling for sterically hindered residues. |

| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings and reduces racemization. |

| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective coupling reagent, though can be more expensive. |

| DIC/OxymaPure | OxymaPure | NMM | DCM, DMF | >85% | Carbodiimide-based method with an additive that suppresses racemization. |

*Yields are sequence-dependent and based on the incorporation of Boc-L-indoline-2-carboxylic acid. Optimization is recommended for this compound.

Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). The primary challenge is activating the carboxyl group of the incoming amino acid for coupling to the secondary amine of the indoline, or activating the indoline itself if it is to be coupled to a resin-bound peptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation

This protocol outlines a single coupling cycle for incorporating an incoming Boc-protected amino acid to the N-terminus of a resin-bound peptide that has this compound at its N-terminus.

Materials:

-

Peptide-resin with a deprotected indoline N-terminus

-

Boc-protected amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HATU, 3-5 equivalents)

-

Base (e.g., DIPEA or 2,4,6-Collidine, 6-10 equivalents)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF for Fmoc-based synthesis if applicable)

-

Kaiser test reagents (for monitoring completion of coupling)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.

-

Boc Deprotection (of the preceding amino acid):

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Wash the resin with a 10% solution of DIPEA in DMF for 2 minutes.

-

Drain and repeat the neutralization step twice.

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-amino acid (3-5 eq.) with HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, extended reaction times or double coupling may be necessary.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.